molecular formula C8H8Cl2O B1459723 2,3-Dichloro-5-methylanisole CAS No. 1806346-46-2

2,3-Dichloro-5-methylanisole

Cat. No.: B1459723
CAS No.: 1806346-46-2
M. Wt: 191.05 g/mol
InChI Key: ZUUMBKUGSZTBQK-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methylanisole is an organic compound with the molecular formula C8H8Cl2O It is a derivative of anisole, characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloro-5-methylanisole can be synthesized through several methods. One common approach involves the chlorination of 5-methylanisole using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-methylanisole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2,3-dihydroxy-5-methylanisole.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to 2,3-dichloro-5-methylphenol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous solution.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 2,3-dihydroxy-5-methylanisole.

    Oxidation: 2,3-dichloro-5-methylbenzoic acid.

    Reduction: 2,3-dichloro-5-methylphenol.

Scientific Research Applications

2,3-Dichloro-5-methylanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2,3-Dichloro-5-methylanisole exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to disruption of microbial cell walls or inhibition of enzyme activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    2,4-Dichloroanisole: Similar structure but with chlorine atoms at different positions.

    2,3-Dichloroanisole: Lacks the methyl group present in 2,3-Dichloro-5-methylanisole.

    5-Chloro-2-methylanisole: Contains only one chlorine atom.

Uniqueness: this compound is unique due to the specific positioning of its chlorine atoms and methyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

1,2-dichloro-3-methoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUMBKUGSZTBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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